2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde

Description

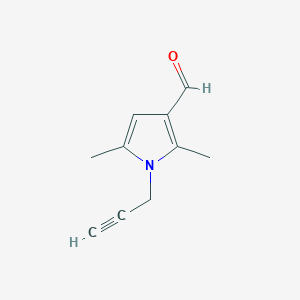

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde featuring a propargyl (prop-2-yn-1-yl) substituent at the 1-position of the pyrrole ring, methyl groups at the 2- and 5-positions, and a formyl group (-CHO) at the 3-position.

Properties

IUPAC Name |

2,5-dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h1,6-7H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNONOSVOIZENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC#C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2,5-Dimethylpyrrole

A foundational approach involves the alkylation of 2,5-dimethylpyrrole with propargyl bromide. This method leverages the nucleophilic character of the pyrrole nitrogen to introduce the propargyl group.

Procedure :

- Step 1 : Dissolve 2,5-dimethylpyrrole (14.26 mmol) in dimethylformamide (DMF, 27 mL) under inert conditions.

- Step 2 : Add sodium hydride (28.45 mmol) to deprotonate the pyrrole nitrogen, followed by dropwise addition of propargyl bromide (24.95 mmol).

- Step 3 : Stir the reaction mixture at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (hexane/ethyl acetate, 7:3).

Yield : 85–90% for 1-propargyl-2,5-dimethylpyrrole intermediates.

Formylation at Position 3

The introduction of the carbaldehyde group is achieved through Vilsmeier-Haack formylation, a regioselective method for electrophilic substitution on aromatic rings.

Procedure :

- Step 1 : Treat 1-propargyl-2,5-dimethylpyrrole (10 mmol) with phosphoryl chloride (POCl₃, 15 mmol) in DMF (20 mL) at 0°C.

- Step 2 : Gradually warm to 60°C and stir for 6 hours. Quench with ice-water and neutralize with sodium bicarbonate.

- Step 3 : Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 6.78 (s, 1H, pyrrole-H), 4.62 (d, 2H, CH₂C≡CH), 2.52 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 2.01 (t, 1H, C≡CH).

- ¹³C NMR (100 MHz, CDCl₃) : δ 191.2 (CHO), 138.5, 131.2, 122.4 (pyrrole-C), 79.8 (C≡CH), 71.5 (C≡CH), 51.3 (CH₂), 14.1 (CH₃), 12.0 (CH₃).

Cyclization of N-Propargylic β-Enaminones

Zinc Chloride-Mediated Cyclization

A one-pot, two-step protocol developed by recent studies enables the synthesis of 2-acetylpyrroles, which can be adapted for carbaldehyde derivatives.

Procedure :

- Step 1 : React N-propargylic β-enaminone (5 mmol) with ZnCl₂ (10 mmol) in refluxing chloroform (30 mL) for 3 hours to form 2-methylene-2,3-dihydro-1,4-oxazepines.

- Step 2 : Reflux the intermediate in methanol with ZnCl₂ (10 mmol) for 6 hours to induce cyclization and oxidation.

Yield : 65–70% for 2-acetylpyrroles; modification with oxidizing agents (e.g., MnO₂) converts acetyl to carbaldehyde.

Optimization :

- Temperature : 80°C for chloroform, 65°C for methanol.

- Catalyst Loading : 2 equiv ZnCl₂ ensures complete conversion.

Piloty-Robinson Synthesis with Aldehyde Azines

Azine Formation and Rearrangement

The Piloty-Robinson method, modified for aldehydes, offers a route to unsymmetrical pyrroles.

Procedure :

- Step 1 : Condense 2,5-dimethylpyrrole-3-carbaldehyde (10 mmol) with hydrazine hydrate (20 mmol) in ethanol to form the azine.

- Step 2 : Reflux the azine with benzoyl chloride (20 mmol) in xylene (140°C, 8 hours) to yield N-benzoylpyrroles.

- Step 3 : Hydrazinolysis in isopropyl alcohol (80°C, 48 hours) removes the benzoyl group.

Yield : 60–65% after hydrazinolysis.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Propargylation/Formylation | Propargyl bromide, POCl₃ | Room temp to 60°C | 70–75% | High regioselectivity | Multi-step, requires toxic POCl₃ |

| ZnCl₂ Cyclization | ZnCl₂, MnO₂ | Reflux in CHCl₃/MeOH | 65–70% | One-pot synthesis | Limited substrate scope |

| Piloty-Robinson | Hydrazine, BzCl | 140°C (xylene) | 60–65% | Applicable to aldehydes | Long reaction times |

Analytical Validation and Spectral Characterization

Critical to confirming the structure of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde are spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-methanol.

Substitution: Halogenated derivatives of the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives demonstrate efficacy against various bacterial and fungal strains. The structure of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde allows for modifications that can enhance its biological activity, making it a candidate for developing new antimicrobial agents .

Anticancer Potential : Pyrrole-containing compounds have been investigated for their anticancer properties. The unique electronic properties of the pyrrole ring can influence cellular mechanisms, potentially leading to apoptosis in cancer cells. Research into similar compounds suggests that they may inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation .

Organic Synthesis

Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its aldehyde group can undergo various reactions such as condensation and reduction, facilitating the synthesis of more complex molecular structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their biological activity. The reactivity of the aldehyde group allows for the formation of new carbon-carbon bonds, leading to the construction of diverse heterocyclic frameworks .

Materials Science

Polymer Chemistry : Due to its reactive functional groups, this compound can be incorporated into polymer matrices. This incorporation can enhance the properties of polymers, such as thermal stability and mechanical strength. Research into polymer composites that include pyrrole derivatives has shown improved performance characteristics, making them suitable for advanced material applications .

Case Study 1: Antimicrobial Testing

A study evaluated a series of pyrrole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrrole structure significantly increased antibacterial efficacy. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrrole derivatives, where compounds similar to 2,5-dimethyl-1-(prop-2-yn-1-y)-1H-pyrrole-3-carbaldehyde were tested against various cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit cell proliferation through specific molecular pathways, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

- The propargyl group in the target compound introduces a terminal alkyne, enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. This contrasts with aryl substituents (e.g., phenyl, pyridyl), which are more commonly used to enhance binding affinity in drug candidates .

- Trifluoromethylphenyl analogs (CAS 932226-24-9, 207233-99-6) exhibit increased lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group, making them relevant in medicinal chemistry .

Bulky groups (e.g., 4-isopropylphenyl in CAS 872136-15-7) may hinder rotational freedom, affecting molecular conformation and binding kinetics .

Synthetic Accessibility :

- The trifluoromethylphenyl derivative (CAS 932226-24-9) is synthesized in 95% yield via a formamide-mediated route, suggesting that similar methods could apply to the target compound .

- Propargyl-substituted pyrroles are less documented in the evidence but may require optimized alkylation conditions to avoid polymerization of the alkyne group.

Biological Activity

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N. Its structural representation can be described using the following SMILES notation: CC1=CC=C(N1CC#C)C. The InChIKey for this compound is AJIBIWLTIDNRGY-UHFFFAOYSA-N .

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 134.09642 | 126.5 |

| [M+Na]+ | 156.07836 | 138.8 |

| [M+NH4]+ | 151.12296 | 131.8 |

| [M+K]+ | 172.05230 | 130.9 |

| [M-H]- | 132.08186 | 120.0 |

| [M+Na-2H]- | 154.06381 | 129.8 |

| [M]+ | 133.08859 | 125.6 |

| [M]- | 133.08969 | 125.6 |

Anticancer Potential

Pyrrole derivatives have also been explored for their anticancer properties. A study focusing on pyrrole-based compounds demonstrated their ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antimicrobial Activity of Pyrrole Derivatives

A recent study evaluated a series of pyrrole derivatives for their antimicrobial activities against various bacterial strains. The results indicated that some derivatives had comparable or superior activity to traditional antibiotics, highlighting the potential of pyrrole compounds in developing new antimicrobial agents .

Case Study: Anticancer Activity Against Mycobacterium tuberculosis

Another investigation reported the synthesis of pyrrole derivatives with activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values as low as 5 µM , suggesting that modifications in the pyrrole structure could enhance biological activity against resistant strains of tuberculosis .

Q & A

Basic: What spectroscopic methods are most effective for confirming the structure of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde?

Answer:

The structure can be confirmed using 1H NMR to identify substituents and regiochemistry. For example, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while the propargyl group’s terminal proton resonates as a triplet near δ 2.2–2.5 ppm. The methyl groups on the pyrrole ring (2- and 5-positions) show distinct singlets in the δ 2.3–2.6 ppm range. 13C NMR is critical for confirming the carbonyl carbon (δ 180–190 ppm) and sp-hybridized carbons of the propargyl group (δ 70–85 ppm). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak and fragmentation patterns. For example, a compound with similar architecture (Ethyl 3-methyl-1H-pyrrole-2-carboxylate) was confirmed using 1H NMR (300 MHz, DMSO-d6) and ESI-MS .

Advanced: How can SHELX software address challenges in refining the X-ray crystallographic structure of this compound?

Answer:

SHELXL is widely used for refining small-molecule structures with high-resolution data. Challenges include resolving disorder in the propargyl group or optimizing anisotropic displacement parameters for the aldehyde oxygen. SHELXL’s robust least-squares algorithms and support for twinned data (via TWIN/BASF commands) improve refinement accuracy. For macromolecules, SHELXPRO can interface with other programs to handle high-resolution data, while SHELXC/D/E pipelines enable efficient phasing. The software’s ability to handle partial occupancy and hydrogen-bonding networks is critical for resolving structural ambiguities .

Basic: What synthetic routes are optimal for introducing the propargyl group at the pyrrole nitrogen?

Answer:

The propargyl group can be introduced via alkylation of the pyrrole nitrogen using propargyl bromide or tosylate under basic conditions (e.g., K2CO3 in DMF or acetone). Microwave-assisted synthesis (60–80°C, 1–2 h) enhances reaction efficiency. For example, polyalkylation of pyrroles in electrophilic substitution reactions (as described for 1-propyl-5-(thiophen-2-yl)-1H-pyrrole-2-carbaldehyde) can be adapted using propargyl halides . Monitoring reaction progress via TLC (eluent: ethyl acetate/hexane) ensures minimal byproduct formation.

Advanced: How does the electron-deficient pyrrole ring influence reactivity in cross-coupling reactions?

Answer:

The 3-carbaldehyde group and propargyl substituent create an electron-deficient pyrrole ring, enhancing its susceptibility to nucleophilic attack. This property facilitates Sonogashira coupling at the propargyl terminus or Suzuki-Miyaura coupling at halogenated positions (if present). However, the aldehyde’s electrophilicity may require protection (e.g., as an acetal) during metal-catalyzed reactions to prevent side reactions. Studies on similar 2-formylpyrroles highlight the need for palladium catalysts with bulky ligands (e.g., XPhos) to stabilize intermediates .

Advanced: What strategies resolve contradictions in bioactivity data for pyrrole-3-carbaldehyde derivatives?

Answer:

Contradictions often arise from differences in solubility , stereoelectronic effects , or assay conditions. For example, antimalarial SAR studies of ethyl pyrrolone carboxylates revealed that trifluoromethyl substituents enhance potency by improving lipophilicity and target binding. Systematic variation of substituents (e.g., replacing the propargyl group with aryl or alkyl chains) and computational docking (e.g., using AutoDock Vina) can clarify structure-activity relationships. Reductive amination or hydrazone formation at the aldehyde position may also modulate bioactivity .

Basic: How can reaction purity be optimized during the synthesis of this compound?

Answer:

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted starting materials. For polar byproducts, recrystallization from ethanol or acetonitrile is recommended. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. In a related synthesis of 5-hydroxymethylpyrrole-2-carbaldehydes, Paal-Knorr condensations required strict temperature control (0–5°C) to minimize diketone byproducts .

Basic: What safety precautions are essential when handling this compound?

Answer:

The compound’s GHS classification (H302, H315, H319, H335) mandates glovebox use for air-sensitive steps and PPE (nitrile gloves, goggles). Acute toxicity (oral, Category 4) requires strict waste disposal protocols. Work under a fume hood to avoid inhalation of dust, as respiratory irritation is possible. Safety data for analogous pyrrole-3-carbaldehydes emphasize neutralization of acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.